molecular formula C13H14ClN3O B2591767 1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol CAS No. 2380062-88-2

1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol

Cat. No.: B2591767
CAS No.: 2380062-88-2
M. Wt: 263.73
InChI Key: BDQGQINCTNHWJU-UHFFFAOYSA-N
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Description

1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in various scientific research fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, reduce reaction time, and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

IUPAC Name

1-[(5-chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-7-15-13(16-8-11)17-9-12(18)6-10-4-2-1-3-5-10/h1-5,7-8,12,18H,6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGQINCTNHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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